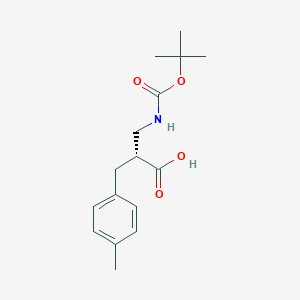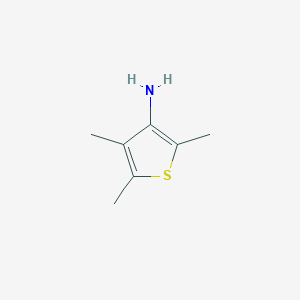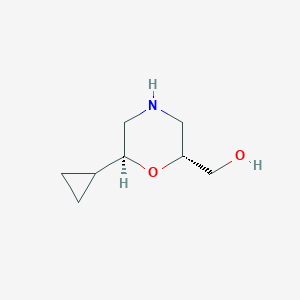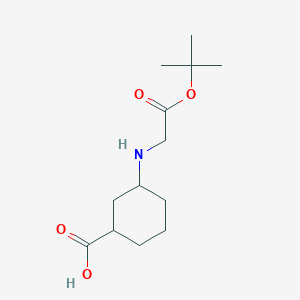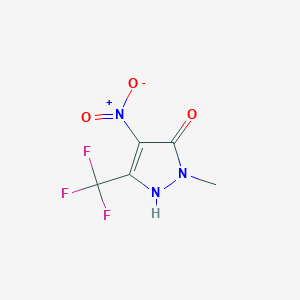
N-(Pyridin-4-ylmethyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-4-ylmethyl)thietan-3-amine is an organic compound that features a pyridine ring attached to a thietan-3-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-ylmethyl)thietan-3-amine typically involves the reaction of pyridine derivatives with thietan-3-amine under controlled conditions. One common method involves the use of a pyridine derivative, such as pyridin-4-ylmethyl chloride, which reacts with thietan-3-amine in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pyridin-4-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or thietan-3-amine moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions are conducted in organic solvents like dichloromethane or acetonitrile under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted pyridine or thietan-3-amine derivatives.
Applications De Recherche Scientifique
N-(Pyridin-4-ylmethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: Utilized in the development of new materials and catalysts. Its chemical properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of N-(Pyridin-4-ylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
N-(Pyridin-4-ylmethyl)thietan-3-amine can be compared with other similar compounds, such as:
N-(Pyridin-4-yl)pyridin-4-amine: This compound features two pyridine rings and is known for its nonlinear optical properties.
N-(Pyridin-2-yl)amides: These compounds are synthesized from α-bromoketones and 2-aminopyridine and have significant biological and therapeutic value.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Known for its arrangement within layered structures and potential use in nonlinear optics.
The uniqueness of this compound lies in its combination of a pyridine ring with a thietan-3-amine moiety, which imparts distinct chemical and biological properties not found in the other similar compounds.
Propriétés
Formule moléculaire |
C9H12N2S |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
N-(pyridin-4-ylmethyl)thietan-3-amine |
InChI |
InChI=1S/C9H12N2S/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 |
Clé InChI |
DQCCIKRZEXYWLT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
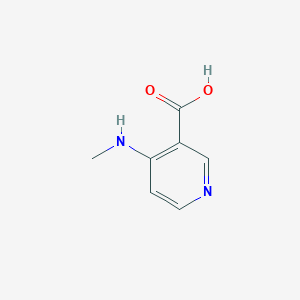
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
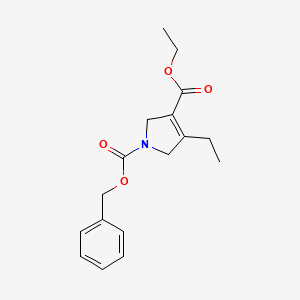
![6-Amino-4-azaspiro[2.4]heptan-5-one](/img/structure/B12989578.png)
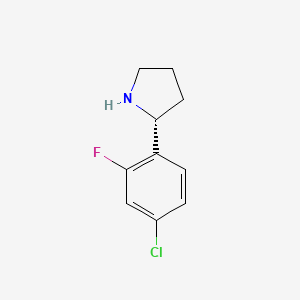
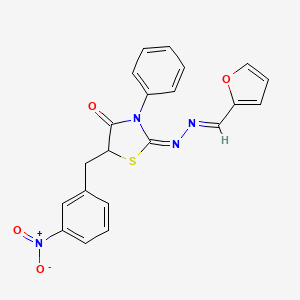
![2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid](/img/structure/B12989597.png)
